

Drofenine Hydrochloride: Technical Profile

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Compound Focus: Drofenine hydrochloride

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Drofenine is an established antimuscarinic antispasmodic drug. Recent studies have uncovered a novel mechanism of action, expanding its potential therapeutic applications [1] [2].

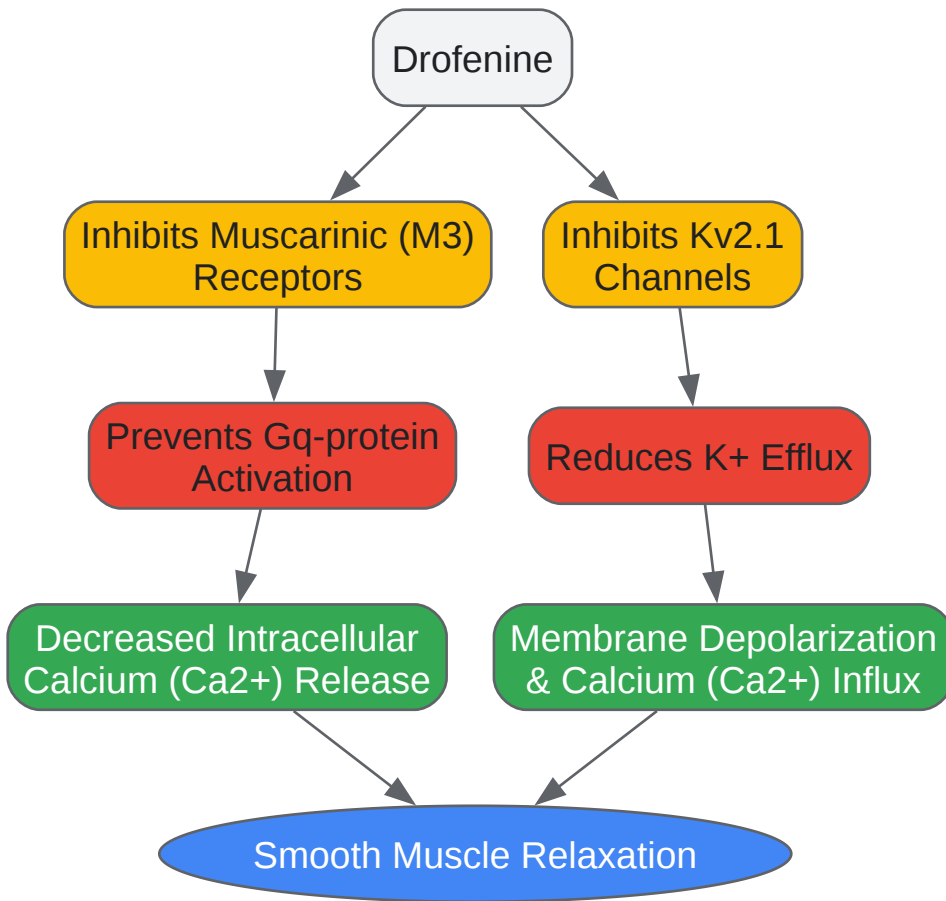
The table below summarizes the core pharmacological data for **Drofenine hydrochloride**:

Attribute	Details
Drug Type	Small molecule drug [1]
Primary Known Action	Antimuscarinic, Antispasmodic [1]
Novelly Identified Target	Kv2.1 (Voltage-gated potassium channel) [2]

| **Other Reported Targets** | • Muscarinic acetylcholine receptors (mAChRs) [1] • Human serum butyrylcholinesterase [1] • TRPV3 (Transient receptor potential vanilloid 3) [1] | | **Main Indications** | Dysmenorrhea; pain in gastrointestinal tract, biliary passages, and urogenital tract [1] | | **Recent Finding** | Ameliorates peripheral neuropathy in diabetic mice via Kv2.1 channel inhibition [2] |

Mechanism of Action & Signaling Pathways

Drofenine exhibits a multi-target mechanism of action, primarily involving smooth muscle relaxation through anticholinergic activity and newly discovered ion channel modulation.



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Experimental Protocol: Kv2.1 Channel Inhibition

This methodology is based on a 2020 study investigating Drofenine's effects on peripheral neuropathy [2].

- **1. In Vitro Electrophysiology:** The effect of Drofenine on Kv2.1 channels was confirmed using **patch-clamp techniques** on heterologously expressed channels in cultured cells. Concentration-response relationships were established to determine the drug's potency.
- **2. In Vivo Animal Model:**
 - **Subjects:** Diabetic mice (e.g., induced by streptozotocin).
 - **Treatment:** Drofenine was administered systemically (e.g., intraperitoneal injection) at a defined dose (e.g., 10 mg/kg) for a specific duration.
 - **Control Groups:** Included healthy mice and diabetic mice treated with vehicle only.
- **3. Assessment of Neuropathy:**
 - **Behavioral Tests:** **Mechanical allodynia** and **thermal hyperalgesia** were measured using von Frey filaments and a Hargreaves apparatus, respectively, to evaluate pain sensation.

- **Nerve Conduction Velocity: Motor and sensory nerve conduction velocities** were measured to assess physiological function.
- **4. Data Analysis:** Results from behavioral and physiological tests were compared between Drofenine-treated and control groups using appropriate statistical tests (e.g., ANOVA) to determine significance.

Future Research Directions

Based on the profile of Drofenine, the following areas are promising for future research and could guide the search for information on comparable compounds like Trasentin H:

- **Mechanism Exploration:** Further investigation into the interplay between Drofenine's antimuscarinic and Kv2.1 inhibitory effects.
- **Therapeutic Expansion:** Clinical trials to validate the preclinical findings on its efficacy against diabetic peripheral neuropathy.
- **Analogue Development:** Structure-activity relationship (SAR) studies to develop novel compounds based on Drofenine's structure with improved potency or selectivity for Kv2.1 channels.

Conclusion and Key Findings

While data on Trasentin H is unavailable, **Drofenine hydrochloride** presents a compelling profile as a multi-target agent. Its newly discovered action as a **Kv2.1 channel inhibitor** and its efficacy in a model of diabetic neuropathy position it as a promising candidate for drug repurposing and a valuable tool for understanding related drug mechanisms [2].

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References

1. Drofenine [en.wikipedia.org]
2. Antispasmodic Drug Drofenine as an Inhibitor of Kv2.1 ... [sciencedirect.com]

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